5-bromo-2,4-dimethyl-N-(1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide
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Overview
Description
5-bromo-2,4-dimethyl-N-(1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide is a complex organic compound that features a bromine atom, two methyl groups, a triazole ring, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,4-dimethyl-N-(1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide typically involves multiple steps:
Methylation: The addition of methyl groups to the benzene ring can be carried out using methyl iodide (CH3I) and a strong base like potassium carbonate (K2CO3).
Triazole Formation: The triazole ring can be synthesized via a cyclization reaction involving hydrazine (N2H4) and an appropriate alkyne.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
5-bromo-2,4-dimethyl-N-(1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer properties.
Biological Studies: The compound can serve as a probe to study enzyme interactions and inhibition mechanisms.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 5-bromo-2,4-dimethyl-N-(1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, disrupting cellular processes, or inducing apoptosis in cancer cells. The triazole ring and sulfonamide group are key functional groups that interact with biological targets, often through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2,4-dimethylbenzene-1-sulfonamide: Lacks the triazole ring, which may reduce its biological activity.
2,4-dimethyl-N-(1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide: Lacks the bromine atom, which may affect its reactivity and interactions with biological targets.
5-bromo-2,4-dimethylbenzene-1-sulfonic acid:
Uniqueness
The presence of both the triazole ring and the sulfonamide group in 5-bromo-2,4-dimethyl-N-(1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide makes it unique, providing a combination of functional groups that can interact with a wide range of biological targets and participate in diverse chemical reactions.
Properties
IUPAC Name |
5-bromo-2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O2S/c1-6-3-7(2)9(4-8(6)11)18(16,17)15-10-12-5-13-14-10/h3-5H,1-2H3,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHCWIAZNNOKHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=NC=NN2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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